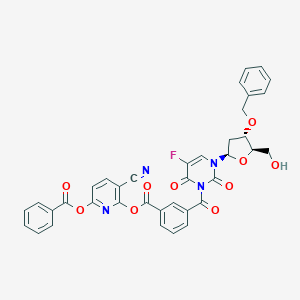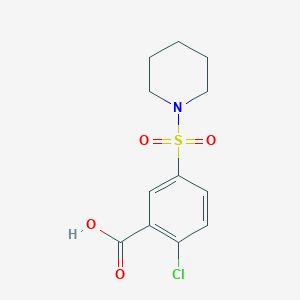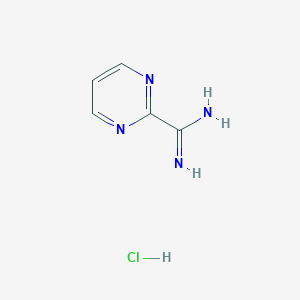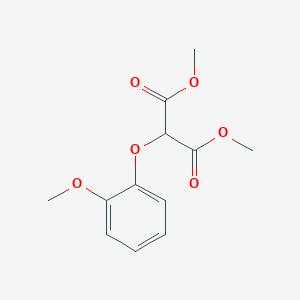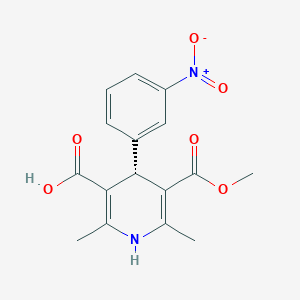
(S)-(+)-1,4-二氢-2,6-二甲基-4-(3-硝基苯基)-3,5-吡啶二羧酸单甲酯
概述
描述
Synthesis Analysis
The synthesis of this compound and its isomers often involves Michael-addition reactions and ring closures. Muto et al. (1988) demonstrated the synthesis of stereo- and optical isomers of a related compound to explore their hypotensive activities (Muto et al., 1988). Meyer et al. (1981) also described the synthesis of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with varying ester functions, highlighting the superior pharmacological activities of asymmetrical derivatives (Meyer et al., 1981).
Molecular Structure Analysis
The molecular structure of this compound, including its enantiomers, has been studied through various techniques. Ogawa et al. (1993) synthesized enantiomeric forms and determined their absolute configurations using X-ray crystallographic analysis (Ogawa et al., 1993).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including esterification, oxidation, and aromatization, as shown in studies by Walkenstein et al. (1973) on a related antihypertensive drug (Walkenstein et al., 1973).
Physical Properties Analysis
Physical properties such as crystal structure and conformation have been analyzed in studies. Maru and Shah (2015) reported on a novel 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine, synthesized through Hantzsch synthesis, and its crystal structure was characterized using X-ray diffraction (Maru & Shah, 2015).
Chemical Properties Analysis
The compound exhibits a variety of chemical properties, including calcium-antagonistic and hypotensive activities. Ashimori et al. (1991) synthesized optically active derivatives of this compound and investigated their pharmacological effects, defining the active form of the compound (Ashimori et al., 1991).
科学研究应用
药理活性和药物开发
- Meyer等人(1981年)的研究表明,1,4-二氢-2,6-二甲基-4-(3-硝基苯基)吡啶-3,5-二羧酸酯衍生物,包括(S)-(+)-1,4-二氢-2,6-二甲基-4-(3-硝基苯基)-3,5-吡啶二羧酸单甲酯,在冠状血管扩张和降压活性方面具有潜在应用。值得注意的是,相关化合物硝苯地平被开发为一种降压药(Meyer et al., 1981)。
- Muto等人(1988年)发现,1,4-二氢-2,6-二甲基-4-(3-硝基苯基)-3,5-吡啶二羧酸甲酯1-(苯甲基)-3-哌啶基酯的立体异构体,与一种密切相关的化合物在降压活性上显示出显著差异。α-异构体表现出强效的降压作用(Muto et al., 1988)。
化学合成和修饰
- Kim(1986年)探讨了4-(2-氨基苯基)-1,4-二氢-2,6-二甲基-3,5-吡啶羧酸二乙酯的重排,这是一种在结构上类似于(S)-(+)-1,4-二氢-2,6-二甲基-4-(3-硝基苯基)-3,5-吡啶二羧酸单甲酯的化合物,突出了在开发药理活性衍生物中结构修饰的重要性(Kim, 1986)。
生物反应中的对映选择性
- Sobolev等人(2002年)研究了Candida rugosa脂肪酶在1,4-二氢吡啶衍生物的动力学拆分中的对映选择性,为这类化合物在生物系统中的立体特异性相互作用提供了见解(Sobolev et al., 2002)。
代谢途径和药代动力学
- Walkenstein等人(1973年)研究了一种二氢吡啶化合物的代谢,揭示了相关化合物的代谢途径和药代动力学的见解,包括吸收、分布和排泄过程(Walkenstein et al., 1973)。
安全和危害
未来方向
属性
IUPAC Name |
(4S)-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXPPUOCSLMCHK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353703 | |
| Record name | (4S)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester | |
CAS RN |
76093-34-0 | |
| Record name | (4S)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







